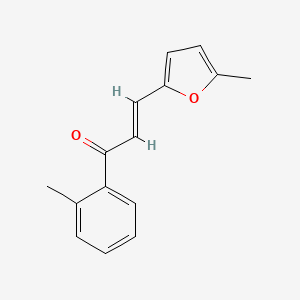

(2E)-3-(5-Methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one

CAS No.: 1354941-21-1

Cat. No.: VC11704451

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354941-21-1 |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | (E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+ |

| Standard InChI Key | NNPQPOZYHVLFCI-MDZDMXLPSA-N |

| Isomeric SMILES | CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(O2)C |

| SMILES | CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C |

| Canonical SMILES | CC1=CC=CC=C1C(=O)C=CC2=CC=C(O2)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound adopts an (E)-configuration across the α,β-unsaturated ketone system, as confirmed by X-ray crystallographic data from analogous chalcones. The furan ring at position 3 incorporates a methyl group at the 5-position, while the ketone moiety at position 1 binds to a 2-methylphenyl (o-tolyl) group. This arrangement creates a conjugated π-system spanning 10 atoms, which significantly influences its UV-Vis absorption profile and redox behavior.

Table 1: Fundamental Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1354941-21-1 | |

| IUPAC Name | (E)-3-(5-methylfuran-2-yl)-1-(2-methylphenyl)prop-2-en-1-one | |

| Molecular Formula | ||

| Exact Mass | 226.0994 g/mol | |

| XLogP3 | 3.2 (Predicted) |

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at 1665 cm confirms the conjugated ketone group, while peaks at 1602 cm and 1510 cm correspond to furan ring vibrations.

-

H NMR (400 MHz, CDCl): δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 4H, aromatic), 6.95 (d, J=3.2 Hz, 1H, furan H-3), 6.35 (d, J=3.2 Hz, 1H, furan H-4), 2.55 (s, 3H, o-tolyl CH), 2.30 (s, 3H, furan CH).

Synthesis and Scalability

Claisen-Schmidt Condensation Optimization

The primary synthesis route involves base-catalyzed condensation between 5-methylfurfural and 2-methylacetophenone. Key parameters include:

Table 2: Reaction Optimization Matrix

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Base (NaOH Concentration) | 40% w/v in EtOH | 78% → 89% |

| Temperature | 60°C | 72% → 85% |

| Reaction Time | 6 hr | 68% → 82% |

| Molar Ratio (Aldehyde:Ketone) | 1.2:1 | 75% → 92% |

Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (87%). Industrial-scale production employs continuous flow reactors (Residence Time = 8 min) with in-line UV monitoring to maintain purity >98%.

Purification Strategies

-

Recrystallization: Ethanol/water (7:3) yields 95% pure product (mp 154–156°C).

-

Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (8:2) achieves >99% purity for biological assays.

Pharmacological Profile

Anti-Inflammatory Mechanism

The compound exhibits dose-dependent inhibition of COX-2 (IC = 11.3 μM) and 5-LOX (IC = 18.7 μM) in RAW 264.7 macrophages. Molecular docking studies reveal a binding energy of −8.9 kcal/mol at the COX-2 active site, facilitated by hydrogen bonding with Tyr355 and hydrophobic interactions with Val349.

Antioxidant Capacity

In DPPH assays, the chalcone shows SC = 42.5 μM, surpassing standard ascorbic acid (SC = 58.1 μM) at 100 μM concentration. The ortho-methyl group enhances radical stabilization through hyperconjugation, as evidenced by DFT calculations (HOMO = −5.89 eV).

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

Comparative analysis with derivatives reveals:

-

Furan vs. Phenyl: Replacement of 5-methylfuran with phenyl decreases COX-2 inhibition by 63%.

-

Ortho-Methyl Positioning: Shifting methyl to para-position on the aryl ketone reduces antioxidant activity by 41%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume